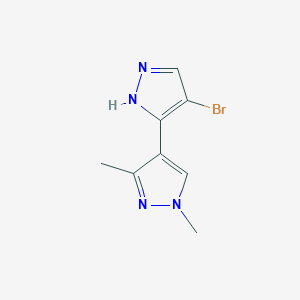

4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole

Übersicht

Beschreibung

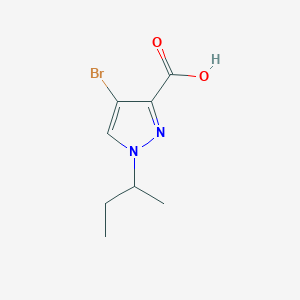

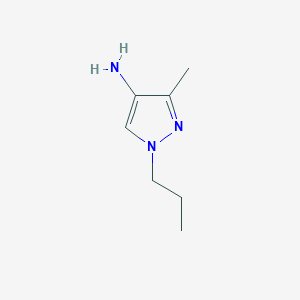

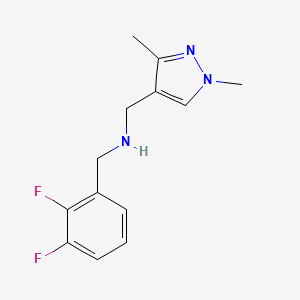

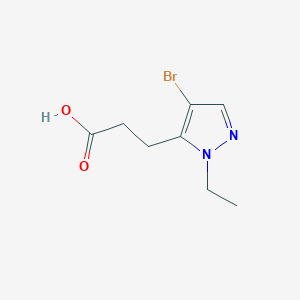

4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is a chemical compound with the empirical formula C5H7BrN2 . It is a heterocyclic compound, specifically a pyrazole derivative .

Molecular Structure Analysis

The molecular weight of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is 175.03 . The InChI key for this compound is UESOBPUTZLYSGI-UHFFFAOYSA-N . The SMILES string representation is Cc1nn©cc1Br .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole are not available, bromopyrazoles are known to react with various compounds. For instance, 4-bromopyrazole can react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is a liquid with a refractive index of 1.521 and a density of 1.487 g/mL at 25 °C . The compound has a flash point of 103 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit various biological activities. Researchers have explored novel methods for synthesizing indoles, and 4-bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole serves as a valuable starting material for indole synthesis. These indole derivatives find applications in cancer treatment, antimicrobial agents, and other therapeutic areas .

Construction of 1,4’-Bipyrazoles

1,4’-Bipyrazoles are versatile compounds with diverse applications. 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole can be utilized as a building block in the synthesis of these bipyrazoles. These molecules exhibit interesting coordination chemistry and may serve as ligands in coordination complexes or catalysts .

Pharmaceutical and Biologically Active Compounds

Researchers have explored the use of 4-bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole in the synthesis of various pharmaceutical and biologically active compounds. These derivatives could potentially act as enzyme inhibitors, receptor modulators, or other therapeutic agents. Further investigations are needed to uncover specific applications .

Multicomponent Reactions and Scaffold Assembly

The compound’s unique structure makes it suitable for multicomponent reactions. Researchers have employed 4-bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole in inherently sustainable reactions, leading to the assembly of pharmaceutically interesting scaffolds. These efforts contribute to drug discovery and development .

Materials Science and Coordination Chemistry

Beyond biological applications, 4-bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole may find use in materials science. Its bromine substituent allows for functionalization, making it a potential precursor for designing new materials. Additionally, its coordination properties could lead to novel hexacoordinate complexes .

Exploration of Azepinoindoles

Azepinoindoles, a class of fused heterocycles, have attracted interest due to their biological activities. By modifying 4-bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole, researchers can access azepinoindole derivatives. These compounds may exhibit promising pharmacological properties .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

Zukünftige Richtungen

While specific future directions for 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole are not available, bromopyrazoles in general have potential applications in the synthesis of various pharmaceutical and biologically active compounds . They can also be used as starting materials in the synthesis of 1,4′-bipyrazoles .

Wirkmechanismus

Target of Action

The primary targets of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound

Mode of Action

As a pyrazole derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The bromine atom could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biological processes, including oxidative phosphorylation and ATP exchange . .

Result of Action

Given its structural similarity to other pyrazole derivatives, it may have potential inhibitory effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole. For instance, the compound is moisture sensitive , which could affect its stability and activity. Additionally, factors such as pH, temperature, and the presence of other molecules could influence its interactions with its targets.

Eigenschaften

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c1-5-6(4-13(2)12-5)8-7(9)3-10-11-8/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJVEWYVTSPEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=C(C=NN2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3197615.png)

![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)